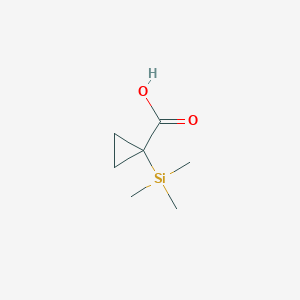

1-(Trimethylsilyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-trimethylsilylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2,3)7(4-5-7)6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPDOHYDQLLZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31469-29-1 | |

| Record name | 1-(trimethylsilyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 1-(trimethylsilyl)cyclopropanecarboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 1-(trimethylsilyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in modern medicinal chemistry. Recognizing the strategic importance of incorporating cyclopropane and silyl moieties into drug candidates, this document outlines a robust, proposed synthetic pathway. Furthermore, it details the full suite of analytical techniques required for unambiguous structural verification and quality control. This guide is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Strategic Value of Silylated Cyclopropanes in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropane ring has emerged as a "bioisostere" of choice for enhancing the pharmacological profile of lead compounds.[1] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, thereby improving binding potency and selectivity for its biological target.[2] The introduction of this strained ring system often enhances metabolic stability by shielding adjacent bonds from enzymatic degradation, leading to improved in-vivo half-life.[2][3] Consequently, the cyclopropyl fragment is a key feature in numerous FDA-approved drugs for treating conditions ranging from viral infections to asthma.[4]

Complementing the cyclopropane motif, the trimethylsilyl (TMS) group serves as a versatile tool in organic synthesis. While often employed as a sterically demanding protecting group, it also functions as a crucial synthetic handle for subsequent chemical transformations. The presence of a TMS group can increase a molecule's lipophilicity, potentially aiding its passage across biological membranes. The combination of these two functionalities in This compound (CAS No: 31469-29-1) creates a highly valuable and versatile building block, poised for the development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

A Proposed Synthetic Pathway for this compound

The proposed workflow begins with the formation of the cyclopropane ring via a malonic ester synthesis, followed by functionalization at the C1 position.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

A Comprehensive Spectroscopic Guide to 1-(trimethylsilyl)cyclopropanecarboxylic Acid

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 1-(trimethylsilyl)cyclopropanecarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and insightful resource.

Introduction

This compound (CAS No: 31469-29-1) is a unique molecule that combines the steric and electronic properties of a cyclopropane ring with the synthetic versatility of a trimethylsilyl group and a carboxylic acid handle. The cyclopropane motif is a prevalent feature in numerous biologically active compounds, imparting conformational rigidity and unique metabolic stability. The trimethylsilyl group, on the other hand, can influence the molecule's reactivity and provides a site for further chemical modification. Accurate structural elucidation and purity assessment are paramount for its effective use in complex synthetic pathways, making a comprehensive understanding of its spectroscopic signature essential.

This guide will delve into the characteristic spectroscopic data of this compound, providing both expected data based on established principles and detailed experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad singlet | 1H | COOH |

| ~1.2 - 1.5 | multiplet | 2H | Cyclopropane CH₂ |

| ~0.8 - 1.1 | multiplet | 2H | Cyclopropane CH₂ |

| ~0.1 | singlet | 9H | Si(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Carboxylic Acid Proton (COOH): A characteristic broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm.[1] This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding. The broadness of the signal is a result of chemical exchange with residual water and intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in solution.

-

Cyclopropane Protons (CH₂): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. They are expected to resonate in the upfield region, typically between 0.8 and 1.5 ppm. The strained nature of the cyclopropane ring influences their chemical shifts.

-

Trimethylsilyl Protons (Si(CH₃)₃): A sharp, intense singlet is predicted at a very upfield chemical shift, close to 0 ppm.[2] This is a hallmark of the trimethylsilyl group, where the nine equivalent methyl protons are shielded by the electropositive silicon atom. This strong signal, integrating to nine protons, is an excellent diagnostic peak for the presence of the TMS group.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: 298 K (25 °C).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range from approximately -1 to 15 ppm.

-

The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or by using an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | COOH |

| ~15 - 20 | Cyclopropane CH₂ |

| ~10 - 15 | Quaternary Cyclopropane C |

| ~ -1 | Si(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

-

Carboxylic Acid Carbonyl (COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, expected to resonate in the range of 175-180 ppm.[1]

-

Cyclopropane Carbons: The carbons of the cyclopropane ring are highly shielded and will appear in the upfield region of the spectrum. The two methylene (CH₂) carbons are equivalent and will produce a single peak, while the quaternary carbon attached to the silyl and carboxyl groups will be a separate, typically weaker, signal.

-

Trimethylsilyl Carbons (Si(CH₃)₃): The three equivalent methyl carbons of the TMS group will give rise to a single, sharp signal at a very upfield chemical shift, often slightly below 0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer (operating at 75 MHz or higher for ¹³C).

-

Probe: A standard broadband probe.

-

Temperature: 298 K (25 °C).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Set the spectral width to cover the range from approximately -10 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2960, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |

| ~1420 | Medium | C-H bend |

| ~1250, ~840 | Strong | Si-C stretch |

| ~930 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]

-

C=O Stretch: A strong and sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid, also indicative of the dimeric form.[3]

-

Si-C Stretch: Strong bands around 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the Si-C bond vibrations of the trimethylsilyl group.

-

O-H Bend: A broad medium-intensity band around 930 cm⁻¹ can be attributed to the out-of-plane O-H bend of the carboxylic acid dimer.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular weight of this compound (C₇H₁₄O₂Si) is 158.27 g/mol .

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 117 | [M - COOH]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Interpretation of the Mass Spectrum

Under electron ionization (EI), the molecular ion may be observed, but significant fragmentation is expected.

-

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed. Its intensity may be low.

-

[M - CH₃]⁺ (m/z 143): Loss of a methyl group from the trimethylsilyl moiety is a very common fragmentation pathway for TMS-containing compounds, often resulting in a prominent peak.

-

[M - COOH]⁺ (m/z 117): Loss of the carboxylic acid group as a radical is another likely fragmentation pathway.

-

[Si(CH₃)₃]⁺ (m/z 73): The trimethylsilyl cation is a very stable fragment and often gives rise to the base peak in the mass spectrum of TMS-derivatized compounds.

Figure 2. Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization to the methyl ester may be necessary to improve volatility for gas chromatography.

-

Instrument Setup:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient to ensure elution of the compound from the GC column (e.g., starting at 50 °C and ramping up to 250 °C).

-

MS Ionization Energy: 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of that peak to identify the molecular ion and major fragment ions.

-

Conclusion

The spectroscopic data of this compound provides a unique fingerprint that is invaluable for its identification and characterization. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the trimethylsilyl, cyclopropane, and carboxylic acid moieties. The IR spectrum clearly indicates the presence of the carboxylic acid functional group, particularly in its dimeric form. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns that are diagnostic for the trimethylsilyl group. This comprehensive guide serves as a valuable resource for scientists working with this versatile building block, enabling confident structural verification and facilitating its application in innovative research and development.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H (a) and 13C NMR spectra of 4 (b). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Trimethylsilyl)-cyclopropanecarboxylic-acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Trimethylsilyl)-cyclopropanecarboxylic-acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(trimethylsilyl)cyclopropanecarboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(trimethylsilyl)cyclopropanecarboxylic acid, a unique hybrid molecule, stands at the intersection of strained-ring chemistry and organosilicon utility. Its structure, featuring a cyclopropane ring substituted with both a carboxylic acid and a trimethylsilyl (TMS) group, imparts a distinct set of physical and chemical properties that make it a valuable building block in modern organic synthesis and a compound of interest in medicinal chemistry. The inherent ring strain of the cyclopropane moiety, combined with the stabilizing and directing effects of the TMS group, offers a versatile platform for chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and its applications in research and development.

Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 31469-29-1 | [1][2][3] |

| Molecular Formula | C₇H₁₄O₂Si | [1] |

| Molecular Weight | 158.27 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | Not definitively reported; related compounds suggest it is a low-melting solid. | |

| Boiling Point | Not definitively reported; likely decomposes at higher temperatures. Distillation would require reduced pressure. | For comparison, cyclopropanecarboxylic acid boils at 182-184 °C. |

| Solubility | Expected to be soluble in a range of organic solvents such as ethers, chlorinated solvents, and some polar aprotic solvents. Solubility in water is likely low but may be enhanced by the presence of base. | The solubility of carboxylic acids in organic solvents can be influenced by the presence of water.[4] |

| Storage | Store at 0-8 °C in an inert atmosphere. | [1][5] |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the trimethylsilyl group, the cyclopropane ring protons, and the acidic proton of the carboxylic acid. The nine protons of the TMS group will appear as a sharp singlet, typically in the upfield region (around 0 ppm). The diastereotopic methylene protons of the cyclopropane ring will likely appear as a complex multiplet. The acidic proton of the carboxylic acid will be a broad singlet at the downfield end of the spectrum, typically above 10 ppm, and its position is sensitive to concentration and solvent.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the trimethylsilyl group, the cyclopropane ring, and the carbonyl carbon of the carboxylic acid. A published reference indicates the availability of the ¹³C NMR spectrum for this compound in the Journal of Organic Chemistry, 47, 893 (1982).[9] The carbonyl carbon is expected to resonate in the typical range for carboxylic acids (170-185 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the trimethylsilyl group.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is anticipated for the carbonyl group of the dimerized carboxylic acid.[10][11]

-

Si-C Stretch: Characteristic vibrations for the Si-C bonds of the trimethylsilyl group are expected, including a strong band around 1250 cm⁻¹ (symmetric deformation) and another in the 840-760 cm⁻¹ range (rocking).[12] An FTIR spectrum for this compound is available in the SpectraBase database.[13]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of trimethylsilyl compounds.

-

Molecular Ion (M⁺): The molecular ion peak may be observed, though it might be of low intensity.

-

Key Fragments: A prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a hallmark of trimethylsilyl compounds. Another common fragmentation is the loss of a methyl group (M-15) to give a stable silicon-centered cation. Fragmentation of the cyclopropane ring and loss of the carboxylic acid group are also expected.[5][14][15][16][17]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three key functional components: the strained cyclopropane ring, the versatile trimethylsilyl group, and the reactive carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions such as esterification, amide formation, and conversion to the acid chloride. For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acyl chloride, a more reactive intermediate for nucleophilic acyl substitution.[18]

Reactivity of the Trimethylsilyl Group and Desilylation

The trimethylsilyl group can be selectively removed under various conditions, a reaction known as desilylation. This process is synthetically valuable as it can unmask a reactive site on the cyclopropane ring. Protodesilylation can often be achieved using acids or fluoride ion sources like tetrabutylammonium fluoride (TBAF).[19] The ease of desilylation allows the TMS group to act as a temporary directing or protecting group.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species and often proceed with high stereoselectivity. The presence of the trimethylsilyl and carboxylic acid groups can influence the regioselectivity and stereoselectivity of these ring-opening processes. For example, Lewis acid catalysis can facilitate the ring-opening of donor-acceptor cyclopropanes.[20][21][22]

Caption: Key reaction pathways of this compound.

Synthesis

The synthesis of this compound can be approached through several strategies, primarily involving the construction of the cyclopropane ring in the presence of the trimethylsilyl group or the introduction of the TMS group onto a pre-existing cyclopropanecarboxylic acid scaffold. A common approach involves the cyclopropanation of a silylated alkene. While a specific, detailed protocol for this exact molecule is not prevalent in readily accessible literature, a general and plausible synthetic route is outlined below.

Experimental Protocol: Synthesis via Silylation of Cyclopropanecarboxylic acid

This conceptual protocol is based on the silylation of related active methylene compounds and carboxylic acids.

Materials:

-

Cyclopropanecarboxylic acid

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS))

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Preparation of LDA (if not commercially available): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

-

Deprotonation: In a separate flame-dried flask under an inert atmosphere, dissolve cyclopropanecarboxylic acid (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the carboxylic acid solution. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium carboxylate and potentially some deprotonation at the alpha-position, though the acidity of the carboxylic acid proton is significantly higher. A second equivalent of a stronger base might be necessary for efficient alpha-deprotonation.

-

Silylation: To the reaction mixture at -78 °C, add trimethylsilyl chloride (1.2 equivalents) dropwise. The reaction is often rapid. Stir the mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for several hours or overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under high vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like LDA and n-BuLi are extremely reactive towards water and oxygen. The use of flame-dried glassware and an inert atmosphere is crucial to prevent quenching of the reagents and ensure the success of the deprotonation step.

-

Low Temperature (-78 °C): LDA is thermally unstable and many deprotonation and silylation reactions are highly exothermic. Conducting the reaction at low temperatures helps to control the reaction rate, prevent side reactions, and maintain the stability of the organolithium species.

-

Strong, Non-nucleophilic Base: A strong base is required to deprotonate the α-carbon of the cyclopropane ring. A non-nucleophilic base like LDA is chosen to avoid competitive addition to the carbonyl group of the carboxylic acid or the silylating agent.

Caption: Simplified workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The unique structural and electronic properties of cyclopropane rings have made them increasingly important motifs in medicinal chemistry. They can impart conformational rigidity, improve metabolic stability, and serve as bioisosteres for other functional groups.[23] The presence of the trimethylsilyl group on the cyclopropane ring further enhances its utility as a synthetic intermediate.

-

Scaffold for Bioactive Molecules: this compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The carboxylic acid handle allows for coupling to amines, alcohols, and other nucleophiles to build larger structures, while the silyl group can be used to direct further functionalization or be removed at a later stage.

-

Probing Structure-Activity Relationships (SAR): The rigid cyclopropane core can be used to lock conformations of flexible molecules, allowing for a more precise probing of the binding requirements of a biological target. The silyl group can be replaced with other substituents to explore the impact of steric and electronic changes on biological activity.

-

Versatile Synthetic Intermediate: Silylcyclopropanes are valuable intermediates in organic synthesis. They can participate in a variety of transformations, including electrophilic substitution, ring-opening reactions, and cross-coupling reactions, to generate a diverse array of functionalized products.[24][25]

Safety and Handling

This compound is listed as causing skin and eye irritation.[5] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a fascinating molecule that combines the unique properties of a strained ring system with the synthetic versatility of an organosilane. Its physicochemical properties, while not fully documented in the public domain, suggest a stable yet reactive compound. The presence of three distinct functional moieties provides a rich platform for a wide range of chemical transformations, making it a valuable tool for synthetic and medicinal chemists. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the utility of compounds like this compound is poised to expand.

References

-

Amarasinghe, N. R.; Turner, P.; Todd, M. H. Supporting Information for Asymmetric total synthesis of (+)- and (−)-pleiocarpamine. Beilstein J. Org. Chem.2013 , 9, 1355–1364. [Link]

-

Harvey, D. J. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrom. Rev.2020 , 39 (1-2), 105-211. [Link]

-

Harvey, D. J.; Vouros, P. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrom. Rev.2020 , 39 (1-2), 105-211. [Link]

-

Organic Chemistry Portal. Desilylations. [Link]

-

Lai, C. C., et al. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Gigascience2020 , 9 (8), giaa084. [Link]

-

Lai, C. C., et al. Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics2022 , 38 (18), 4388-4395. [Link]

-

SpectraBase. 1-(Trimethylsilyl)-cyclopropanecarboxylic-acid. [Link]

-

SpectraBase. 1-(Trimethylsilyl)-cyclopropanecarboxylic-acid. [Link]

-

ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Link]

-

Collins, W. R. Application and Generation of Silacyclopropanes. University of Illinois Urbana-Champaign, 2004. [Link]

-

Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chem. Eur. J.2020 , 26, 1234-1241. [Link]

-

PubChem. 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid. [Link]

-

LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Google Patents.

-

ACS Fall 2025. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. [Link]

-

Indian Journal of Pure & Applied Physics. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chem. Rev.2021 , 121, 227-263. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

RSC Publishing. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. [Link]

-

ResearchGate. FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... [Link]

-

CORE. Silyl Esters as Reactive Intermediates in Organic Synthesis. [Link]

-

RSC Publishing. In situ silane activation enables catalytic reduction of carboxylic acids. [Link]

-

Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]

-

OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

-

Organic Chemistry Portal. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]

-

“Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Org. Lett.2010 , 12, 3844-3847. [Link]

-

A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. Chem. Sci.2021 , 12, 8734-8740. [Link]

-

ResearchGate. Catalytic Asymmetric Ring Opening Reactions of Vinylcyclopropanes. [Link]

-

The Good Scents Company. cyclopropane carboxylic acid. [Link]

-

SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. 1-(trimethylsilyl)cyclopropane-1-carboxylic acid | 31469-29-1 [m.chemicalbook.com]

- 3. In situ silane activation enables catalytic reduction of carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03396D [pubs.rsc.org]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic cyclopropanation reactions with α-silyl-, germanyl- and stannyl carbenes generated from cyclopropenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 19. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 20. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 22. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 24. researchgate.net [researchgate.net]

- 25. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(trimethylsilyl)cyclopropanecarboxylic acid: Synthesis, Properties, and Applications

Abstract

1-(trimethylsilyl)cyclopropanecarboxylic acid (CAS No. 31469-29-1) is a functionalized cyclopropane derivative that serves as a valuable and versatile building block in modern organic synthesis. The unique structural and electronic properties of the cyclopropane ring, combined with the synthetic utility of the trimethylsilyl and carboxylic acid moieties, make this compound a significant precursor for complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol, physicochemical properties, and its strategic applications, particularly in the context of medicinal chemistry and drug discovery. The content herein is curated for researchers, chemists, and professionals in drug development seeking to leverage this unique reagent in their synthetic endeavors.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is a stable, solid material under standard laboratory conditions, distinguished by the identifiers and properties summarized below.

Molecular Structure and Identifiers

-

Chemical Name: 1-(trimethylsilyl)cyclopropane-1-carboxylic acid

-

CAS Number: 31469-29-1

-

Molecular Formula: C₇H₁₄O₂Si

-

Molecular Weight: 158.27 g/mol

-

Canonical SMILES: C--INVALID-LINK--(C)C1(CC1)C(=O)O

-

InChI Key: MKPDOHYDQLLZBU-UHFFFAOYSA-N

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and application in chemical reactions. The data has been consolidated from supplier technical sheets and available chemical databases.

| Property | Value | Source(s) |

| Physical Form | Light yellow solid | --INVALID-LINK--[1] |

| Melting Point | Data not available in peer-reviewed literature. | N/A |

| Boiling Point | Data not available in peer-reviewed literature. | N/A |

| Storage Temp. | 0–8 °C, under inert atmosphere. | --INVALID-LINK--[1] |

Note: The lack of publicly available, peer-reviewed data for the melting and boiling points necessitates empirical determination by the end-user.

Spectral Characterization Data

Spectroscopic data is essential for confirming the identity and purity of the synthesized or procured material. The following ¹³C NMR data is referenced from the literature.

-

¹³C NMR (CDCl₃, 90 MHz): Key chemical shifts are reported in J. Org. Chem. 1982, 47, 893. This foundational data validates the carbon skeleton of the molecule.[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be achieved via the deprotonation and subsequent silylation of cyclopropanecarboxylic acid. This method is efficient and relies on common laboratory reagents.

Mechanistic Expertise: The "Why" Behind the Protocol

The core of this synthesis is a directed metallation. Cyclopropanecarboxylic acid possesses an acidic proton on the carboxyl group and a less acidic, but still accessible, proton at the C1 position. The acidity of the C1 proton is enhanced by the adjacent carboxyl group.

-

Deprotonation Strategy: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is the reagent of choice. Using two equivalents is critical. The first equivalent performs a simple acid-base reaction with the carboxylic acid proton. The second equivalent is then required to deprotonate the more resilient C-H bond at the C1 position, forming a dianion. This dianion is the key reactive intermediate.

-

Silylation: The introduction of chlorotrimethylsilane (TMSCl) provides the electrophilic silicon source. The highly nucleophilic carbanion at the C1 position readily attacks the silicon atom, displacing the chloride and forming the C-Si bond.

-

Aqueous Workup: A final acidic workup is necessary to re-protonate the carboxylate anion, yielding the final product.

This sequence ensures that silylation occurs specifically at the C1 carbon, as the carboxyl group directs the second deprotonation.

Detailed Experimental Protocol

Reaction: Deprotonation and Silylation of Cyclopropanecarboxylic Acid

Caption: Workflow for the synthesis of this compound.

Materials:

-

Cyclopropanecarboxylic acid (1.0 eq)

-

n-Butyllithium (2.5 M in hexanes, 2.2 eq)

-

Diisopropylamine (freshly distilled, 2.2 eq)

-

Chlorotrimethylsilane (TMSCl, freshly distilled, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to form LDA.

-

Dianion Formation: In a separate flame-dried flask, dissolve cyclopropanecarboxylic acid in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula into the cyclopropanecarboxylic acid solution. A color change and/or precipitation may be observed. Stir the resulting mixture at -78 °C for 1 hour.

-

Silylation: Add chlorotrimethylsilane dropwise to the dianion suspension at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or distillation under reduced pressure to yield the pure this compound.

Applications in Synthesis and Drug Discovery

The title compound is not merely a chemical curiosity; it is a potent building block for creating high-value molecules. Its utility stems from the orthogonal reactivity of its functional groups and the desirable properties imparted by the cyclopropane ring.

Role as a Versatile Synthetic Intermediate

The trimethylsilyl and carboxylic acid groups can be manipulated independently to build molecular complexity.

-

Carboxylic Acid Derivatization: The carboxyl group can be readily converted into a wide range of functionalities, including esters, amides, and acid chlorides. The formation of 1-(trimethylsilyl)cyclopropanecarbonyl chloride is particularly useful, as it creates a highly reactive electrophile for acylation reactions.[3][4]

-

Silyl Group Chemistry: The trimethylsilyl group can act as a placeholder or be involved in further transformations, although its primary role in this building block is often to provide steric bulk and lipophilicity.

Caption: Synthetic utility of this compound as a building block.

Strategic Value in Medicinal Chemistry

The cyclopropane ring is a "privileged" scaffold in drug design. It is a bioisostere for gem-dimethyl groups or larger rings, offering a unique combination of rigidity, metabolic stability, and lipophilicity.

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains. This can significantly improve the half-life of a drug candidate.

-

Conformational Rigidity: The rigid, three-dimensional structure of the cyclopropane ring helps to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

-

Application in HCV Inhibitors: Many potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, such as Boceprevir, incorporate a cyclopropane-fused proline motif.[1][5][6] While Boceprevir itself uses a gem-dimethylcyclopropane, the 1-(trimethylsilyl)cyclopropane moiety represents a synthetically accessible alternative for novel inhibitor design, offering altered steric and electronic properties that could be explored to optimize potency and pharmacokinetic profiles. The synthesis of such complex molecules often relies on the coupling of specialized amino acid fragments, a role for which derivatives of this compound are well-suited.

Conclusion

This compound is a high-value synthetic building block with significant potential for the construction of complex organic molecules. Its preparation via a directed ortho-metallation strategy is robust and scalable. The true value of this reagent is realized in its application as a precursor to novel molecular scaffolds, particularly within medicinal chemistry programs targeting challenging diseases. The unique combination of a rigid cyclopropane core, a versatile carboxylic acid handle, and a lipophilic silyl group provides chemists with a powerful tool for navigating the complexities of modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 环丙甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Actylis - Cyclopropylmethanol - Catalyst [solutions.actylis.com]

- 5. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

- 6. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

The Silylated Cyclopropane: A Keystone in Modern Drug Design - A Technical Guide

Abstract

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has become an indispensable component in the medicinal chemist's toolkit. Its incorporation into drug candidates can profoundly influence their pharmacological profiles, enhancing potency, metabolic stability, and target-binding affinity. The strategic introduction of a silyl group onto this three-membered ring further augments its synthetic utility, providing a versatile handle for stereocontrolled functionalization and enabling novel reaction pathways. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of silylated cyclopropane compounds. We will delve into the mechanistic underpinnings of key synthetic transformations, offer detailed experimental protocols, and illuminate the critical role these compounds play in the development of modern pharmaceuticals, with a particular focus on their application in the synthesis of potent antiviral agents.

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

The cyclopropyl group is a fascinating structural anomaly in organic chemistry. Its rigid, three-membered ring system imparts a unique set of properties, including enhanced π-character in its C-C bonds and a distinct spatial arrangement of substituents.[1] These characteristics are highly sought after in drug design, as they can lock a molecule into a bioactive conformation, thereby improving its interaction with biological targets.[2] Furthermore, the cyclopropane moiety is often more resistant to metabolic degradation compared to its linear alkyl counterparts, leading to improved pharmacokinetic profiles.[3]

The addition of a silicon-containing (silyl) group to the cyclopropane ring introduces a new dimension of synthetic versatility. The silyl group can act as a removable directing group, a steric controller, or a precursor for further functionalization, making silylated cyclopropanes powerful intermediates in the construction of complex molecular architectures.[4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

A Historical Perspective: The Dawn of Silylated Cyclopropane Chemistry

While the parent cyclopropane was first synthesized in 1881 by August Freund, the journey of its silylated counterpart began much later.[5] The pioneering work in this area was conducted by Professor Dietmar Seyferth of the Massachusetts Institute of of Technology (MIT), a prominent figure in the field of organometallic chemistry with a strong focus on organosilicon compounds.[3][6][7]

In a landmark 1975 publication, Seyferth and his colleague D.C. Annarelli reported the first synthesis of a simple, isolable silacyclopropane.[6] This seminal work laid the foundation for the exploration of this new class of compounds and opened the door to their application in organic synthesis. Seyferth's contributions to organometallic chemistry were widely recognized, and his foundational work on silylated cyclopropanes remains a cornerstone of the field.[6][8]

Synthetic Methodologies: Crafting the Silylated Three-Membered Ring

The synthesis of silylated cyclopropanes can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the available starting materials.

Cyclopropanation of Vinylsilanes: The Simmons-Smith Reaction

One of the most reliable and widely used methods for the synthesis of silylated cyclopropanes is the Simmons-Smith reaction of vinylsilanes.[9] This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond of a vinylsilane.[10][11] The reaction is stereospecific, meaning the stereochemistry of the starting vinylsilane is retained in the cyclopropane product.[12]

The mechanism of the Simmons-Smith reaction is thought to proceed through a concerted "butterfly-type" transition state, where the two new C-C bonds are formed simultaneously.[10][13] This concerted pathway accounts for the observed stereospecificity.

Experimental Protocol: Simmons-Smith Cyclopropanation of Trimethylvinylsilane [14][15]

Materials:

-

Trimethylvinylsilane

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (Zn(Cu))

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of zinc-copper couple (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere, a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at reflux for 1 hour.

-

The reaction mixture is cooled to room temperature, and a solution of trimethylvinylsilane (1.0 eq) in anhydrous diethyl ether is added.

-

The reaction is stirred at room temperature and monitored by GC-MS until the starting material is consumed.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or flash column chromatography to afford the desired (trimethylsilyl)cyclopropane.

Metal-Catalyzed Cyclopropanation with Diazo Compounds

Another powerful method for the synthesis of silylated cyclopropanes involves the reaction of vinylsilanes with diazo compounds in the presence of a transition metal catalyst, most commonly copper or rhodium complexes.[10][12] In this reaction, the metal catalyst reacts with the diazo compound to generate a metal-carbene intermediate, which then transfers the carbene moiety to the vinylsilane.[10]

The mechanism involves the initial formation of a metal-carbene complex, which then undergoes a concerted cycloaddition with the alkene.[12] The stereoselectivity of this reaction can often be controlled by the choice of catalyst and ligands.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Trimethylvinylsilane with Ethyl Diazoacetate [16]

Materials:

-

Trimethylvinylsilane

-

Ethyl diazoacetate (EDA)

-

Dirhodium tetraacetate [Rh₂(OAc)₄]

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of trimethylvinylsilane (1.2 eq) and a catalytic amount of dirhodium tetraacetate (0.1 mol%) in anhydrous dichloromethane at room temperature under a nitrogen atmosphere, a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane is added dropwise over a period of 2-3 hours using a syringe pump.

-

The reaction mixture is stirred at room temperature until the characteristic yellow color of the diazo compound disappears.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the ethyl 2-(trimethylsilyl)cyclopropane-1-carboxylate.

Wittig Rearrangement of 4-Silyl-5,6-dihydropyrans

A more recent and innovative approach to silylated cyclopropanes involves the selective[6][7]-Wittig rearrangement of 4-silyl-5,6-dihydropyrans.[4][17] This method provides access to functionalized silylcyclopropanes through a ring contraction mechanism. The selectivity of the rearrangement is influenced by the electronic character of the migrating group.[4]

Mechanistic Insights: The Role of the Silyl Group

The presence of a silyl group on the cyclopropane ring significantly influences its reactivity. The silicon atom can stabilize an adjacent carbocation (β-silicon effect) or a carbanion (α-silicon effect), thereby directing the outcome of various chemical transformations. This electronic influence is a key factor in the synthetic utility of silylated cyclopropanes.

Below is a simplified representation of the key mechanistic steps in the two major synthetic pathways discussed.

Figure 1: Simplified mechanistic pathways for the synthesis of silylated cyclopropanes.

Applications in Drug Discovery and Development: The Silylated Cyclopropane in Action

The unique properties of the cyclopropane ring have made it a privileged scaffold in modern drug discovery.[9] Several FDA-approved drugs contain a cyclopropane moiety, which contributes to their enhanced efficacy and favorable pharmacokinetic profiles. Silylated cyclopropanes serve as crucial building blocks in the synthesis of these complex pharmaceutical agents. A prime example is in the development of direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV) infection.[18][19][20]

Several potent HCV NS3/4A protease inhibitors, such as Grazoprevir , Glecaprevir , and Voxilaprevir , feature complex cyclopropane-containing amino acid derivatives.[2][13][21][22][23] The synthesis of these crucial components often relies on sophisticated cyclopropanation strategies where silylated intermediates can play a key role in achieving the desired stereochemistry and functionality. For instance, the synthesis of the cyclopropyl amino acid core of Glecaprevir involves a Corey-Chaykovsky cyclopropanation, a reaction that can be readily adapted to silylated substrates for enhanced control.[5]

The workflow for incorporating a silylated cyclopropane into a drug discovery pipeline can be visualized as follows:

Figure 2: A generalized workflow illustrating the role of silylated cyclopropanes in drug discovery.

Conclusion and Future Outlook

From their initial discovery in the mid-1970s, silylated cyclopropane compounds have evolved from chemical curiosities to indispensable tools in modern organic synthesis. Their unique combination of steric and electronic properties, coupled with the synthetic versatility imparted by the silyl group, has enabled the construction of complex molecular architectures with high levels of stereocontrol. The application of these building blocks in the synthesis of life-saving medicines, particularly in the fight against Hepatitis C, underscores their profound impact on human health. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the scope of silylated cyclopropane chemistry is poised to expand even further, promising innovative solutions to the synthetic challenges of tomorrow's drug discovery programs.

References

- Seyferth, D., & Annarelli, D. C. (1975). Hexamethylsilirane. A simple, isolable silacyclopropane. Journal of the American Chemical Society, 97(24), 7162–7163.

-

NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Metal-catalyzed cyclopropanations. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023). Dietmar Seyferth. In Wikipedia. Retrieved from [Link]

- Tang, W., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265.

-

Maleczka, R. E., et al. (2021). Silylcyclopropanes by Selective[6][7]-Wittig Rearrangement of 4-Silyl-5,6-dihydropyrans. Organic Letters, 23(15), 5724–5728.

- Cink, R. D., et al. (2020). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. Organic Process Research & Development, 24(8), 1546–1560.

-

Denmark Group. (2021). The Life Work of Dietmar Seyferth. Retrieved from [Link]

-

MIT News. (2020). Dietmar Seyferth, professor emeritus of chemistry, dies at 91. Retrieved from [Link]

- Berthon-Gelloz, G., et al. (2009). Palladium-catalyzed cyclopropanation of alkenyl silanes by diazoalkanes: evidence for a Pd(0) mechanism. Chemistry – A European Journal, 15(12), 2923–2931.

- Organometallics. (2020). Dietmar Seyferth: Mentor, Scientist, Scamp, and Great Human Being. Organometallics, 39(16), 2899–2907.

- Kallemeyn, J. M., et al. (2020). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Side Chain and Final Assembly. Organic Process Research & Development, 24(8), 1561–1575.

-

ResearchGate. (n.d.). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Side Chain and Final Assembly. Retrieved from [Link]

-

ResearchGate. (n.d.). Grazoprevir (135) was synthesised from three building blocks as indicated. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Glecaprevir. Part 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 9. Synthesis of an intermediate en route to glecaprevir. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

- Organic Reactions. (2002). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-131.

-

PubMed. (2010). Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Functionalized trans- Cyclopropoxy Building Block for Grazoprevir. Retrieved from [Link]

-

Pure. (n.d.). Multiple Effects of Silymarin on the Hepatitis C Virus Lifecycle. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metalloradical Activation of In Situ-Generated α-Alkynyldiazomethanes for Asymmetric Radical Cyclopropanation of Alkenes. Retrieved from [Link]

-

Beilstein Journals. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. Retrieved from [Link]

- Thieme Connect. (2015). Synthesis of Silylcyclopropanes through the Catalytic Generation of Zinc Silylcarbenoids from Enynones. Synlett, 26(19), 2681-2685.

-

Michigan State University. (n.d.). Silylcyclopropanes by Selective[6][7]-Wittig Rearrangement of 4-Silyl-5,6-dihydropyrans. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. Retrieved from [Link]

-

PubMed. (2010). Inhibitors of hepatitis C virus polymerase: synthesis and biological characterization of unsymmetrical dialkyl-hydroxynaphthalenoyl-benzothiadiazines. Retrieved from [Link]

-

PubMed. (2010). Silibinin and related compounds are direct inhibitors of hepatitis C virus RNA-dependent RNA polymerase. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Retrieved from [Link]

- MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Viruses, 15(2), 544.

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cyclophilin and NS5A Inhibitors, but Not Other Anti-Hepatitis C Virus (HCV) Agents, Preclude HCV-Mediated Formation of Double-Membrane-Vesicle Viral Factories. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Voxilaprevir. In PubChem. Retrieved from [Link]

-

PubMed. (2007). Synthesis of N3,5'-cyclo-4-(beta-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one, a novel compound with anti-hepatitis C virus activity. Retrieved from [Link]

- Springer. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Journal of the Iranian Chemical Society, 19(11), 4785–4792.

Sources

- 1. Simmons-Smith Reaction [organic-chemistry.org]

- 2. medkoo.com [medkoo.com]

- 3. Dietmar Seyferth, professor emeritus of chemistry, dies at 91 – MIT Department of Chemistry [chemistry.mit.edu]

- 4. Large-Scale Synthesis of Glecaprevir - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Dietmar Seyferth - Wikipedia [en.wikipedia.org]

- 7. Dietmar Seyferth - Wikiwand [wikiwand.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 15. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium-catalyzed cyclopropanation of alkenyl silanes by diazoalkanes: evidence for a Pd(0) mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemistry.msu.edu [chemistry.msu.edu]

- 18. Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitors of hepatitis C virus polymerase: synthesis and biological characterization of unsymmetrical dialkyl-hydroxynaphthalenoyl-benzothiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Silibinin and related compounds are direct inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Voxilaprevir | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Stability of 1-(trimethylsilyl)cyclopropanecarboxylic Acid: A Keystone for Medicinal Chemistry

Abstract

The cyclopropyl motif is a recurring structural element in a multitude of preclinical and clinical drug molecules, prized for its ability to confer advantageous physicochemical properties.[1][2] This guide delves into a theoretical examination of the stability of a unique derivative, 1-(trimethylsilyl)cyclopropanecarboxylic acid. The strategic incorporation of a trimethylsilyl group presents an intriguing avenue for modulating the electronic and steric characteristics of the cyclopropane ring, with profound implications for drug design and development. This document outlines a comprehensive computational workflow designed to elucidate the thermodynamic and kinetic stability of this molecule, providing a foundational understanding for its potential application in medicinal chemistry.

Introduction: The Cyclopropane Ring in Modern Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its unique electronic and conformational properties have positioned it as a valuable building block in the design of novel therapeutics.[1] The inherent strain of the ring system results in C-C bonds with enhanced π-character, influencing the molecule's reactivity and intermolecular interactions.[1] The introduction of a cyclopropyl fragment into a drug candidate has been shown to positively impact a range of pharmacological parameters, including:

-

Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to receptor binding.

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation compared to their acyclic counterparts.[1][2]

-

Improved Physicochemical Properties: The cyclopropyl group can influence a molecule's pKa, solubility, and membrane permeability, all of which are critical for oral bioavailability and distribution.[1][2]

The subject of this theoretical guide, this compound, introduces a trimethylsilyl (TMS) group onto this valuable scaffold. The TMS group, with its steric bulk and electron-donating properties, is anticipated to further modulate the stability and reactivity of the cyclopropane ring. This in-depth theoretical analysis aims to provide a granular understanding of these effects.

Proposed Computational Methodology: A Roadmap to Understanding Stability

To rigorously assess the stability of this compound, a multi-faceted computational approach is proposed. This workflow is designed to provide a holistic view of the molecule's energetic landscape and potential degradation pathways.

Figure 1: Proposed computational workflow for the theoretical stability analysis of this compound.

Step-by-Step Computational Protocol

-

Initial Structure Generation and Conformational Analysis:

-

The 2D structure of this compound will be sketched using appropriate chemical drawing software.

-

A conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

-

Quantum Mechanical Geometry Optimization:

-

Each low-energy conformer will be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective functional and basis set combination for such systems is B3LYP/6-31G*. This level of theory provides a good balance between computational cost and accuracy for geometry predictions.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation will be performed at the same level of theory. This is a critical step to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

-

High-Level Single Point Energy Calculations:

-

To obtain more accurate energies, a single-point energy calculation will be performed on the B3LYP/6-31G* optimized geometries using a more robust theoretical method, such as the Complete Basis Set (CBS-QB3) method. This approach provides highly accurate thermochemical data.[3]

-

-

Thermodynamic Stability Assessment:

-

The relative Gibbs free energies of the different conformers will be compared to identify the most stable structure.

-

-

Kinetic Stability and Decomposition Pathways:

-

Potential decomposition pathways, such as decarboxylation or ring-opening, will be investigated.[4] This involves locating the transition state structures for these reactions using methods like the Berny algorithm. The activation energy barriers will then be calculated to assess the kinetic stability of the molecule.

-

-

Electronic Structure Analysis:

-

The frontier molecular orbitals (HOMO and LUMO) will be visualized and their energies calculated. This provides insights into the molecule's reactivity and potential sites for nucleophilic or electrophilic attack.

-

Hypothetical Theoretical Results and Discussion

While a dedicated experimental or computational study on this compound is not yet published, we can predict the likely outcomes based on related literature and chemical principles.

Molecular Geometry

The optimized geometry of this compound is expected to exhibit the characteristic features of a cyclopropane ring, with C-C bond lengths around 1.51 Å.[1] The presence of the bulky trimethylsilyl group will likely influence the bond angles and dihedral angles of the substituents on the C1 carbon.

| Parameter | Expected Value |

| C1-C2 Bond Length | ~1.52 Å |

| C2-C3 Bond Length | ~1.51 Å |

| C1-Si Bond Length | ~1.87 Å |

| C1-C(OOH) Bond Length | ~1.50 Å |

| ∠(C2-C1-C3) | ~60° |

| ∠(Si-C1-C(OOH)) | ~115° |

| Table 1: Predicted optimized geometric parameters for this compound at the B3LYP/6-31G* level of theory. |

Factors Influencing Stability

The stability of this compound will be a balance of several electronic and steric factors:

-

Ring Strain: The inherent strain of the cyclopropane ring is a primary contributor to its reactivity.

-

Hyperconjugation: The trimethylsilyl group is a known σ-donor and can stabilize the adjacent carbocation-like character of the cyclopropane ring through hyperconjugation. This effect has been shown to enhance the stability of related cyclopropyl systems.[3]

-

Steric Hindrance: The bulky TMS group can provide steric shielding to the cyclopropane ring, potentially hindering the approach of reagents and increasing its kinetic stability.

-

Electronic Effects of the Carboxylic Acid: The electron-withdrawing nature of the carboxylic acid group will influence the electronic properties of the cyclopropane ring.

Potential Decomposition Pathways

Based on the known reactivity of cyclopropanecarboxylic acids, several decomposition pathways could be considered in a theoretical study.[4]

Figure 2: Potential decomposition pathways of this compound.

A key aspect of the theoretical study would be to calculate the activation barriers (ΔG‡) for these pathways. A higher activation barrier would indicate greater kinetic stability. It is hypothesized that the presence of the trimethylsilyl group will increase the activation barrier for both decarboxylation and ring-opening compared to the unsubstituted cyclopropanecarboxylic acid.

Hypothetical Experimental Protocol for Synthesis and Characterization

To complement the theoretical study, a plausible synthetic route and characterization plan are outlined below. The synthesis of silylated cyclopropanes can be achieved through various methods, including the Simmons-Smith cyclopropanation of silylated alkenes.[5]

Synthesis of this compound

-

Silylation of an appropriate precursor: This could involve the silylation of a suitable starting material to introduce the trimethylsilyl group.

-

Cyclopropanation: A cyclopropanation reaction, for example using a Simmons-Smith type reagent, would form the cyclopropane ring.[5]

-

Functional group manipulation: Subsequent steps would be required to introduce the carboxylic acid functionality.

A more direct approach could involve the cyclopropanation of an α,β-unsaturated carboxylic acid, although the presence of the silyl group may require specific reaction conditions.[6]

Characterization

The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule. The characteristic upfield shifts for the cyclopropyl protons would be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Conclusion and Future Outlook